N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine
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Overview
Description
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[c]chromen moiety, an amide linkage, and a propanoic acid group
Preparation Methods
The synthesis of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the cyclopenta[c]chromen moiety: This can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Amide bond formation: The amide linkage is formed by reacting the cyclopenta[c]chromen derivative with an appropriate amine.
Attachment of the propanoic acid group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID can be compared with similar compounds such as:
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- 3-Methyl-2-Oxo-2H-Chromen-7-Yl Propionate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID lies in its combination of the cyclopenta[c]chromen moiety with the amide and propanoic acid groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-[[(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H28N2O7/c1-16-12-21(25-18-8-5-9-19(18)27(34)36-22(25)13-16)35-15-23(30)29-20(14-17-6-3-2-4-7-17)26(33)28-11-10-24(31)32/h2-4,6-7,12-13,20H,5,8-11,14-15H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t20-/m0/s1 |
InChI Key |
JLNJISAVXHLNJO-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC4=CC=CC=C4)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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